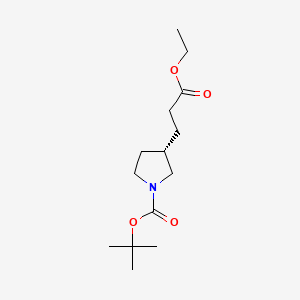

tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18641993

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO4 |

|---|---|

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | ZXVMQNJUAVEKFX-NSHDSACASA-N |

| Isomeric SMILES | CCOC(=O)CC[C@H]1CCN(C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)CCC1CCN(C1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.

-

tert-Butyl carbamate: A protective group attached to the nitrogen, enhancing stability during synthetic procedures.

-

3-Ethoxy-3-oxopropyl chain: A propyl substituent with an ethoxy carbonyl group at the terminal carbon, enabling further functionalization .

The (S)-configuration at the 3-position introduces chirality, which is critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₅ |

| Molecular Weight | 287.35 g/mol |

| Density | 1.05–1.10 g/cm³ (estimated) |

| Boiling Point | 320–340°C (predicted) |

| Solubility | Soluble in DMSO, THF, CH₂Cl₂ |

| LogP (Partition Coefficient) | 1.8 (calculated) |

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three strategic steps:

-

Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives.

-

Boc protection: Introduction of the tert-butyl carbamate group under anhydrous conditions.

-

Stereoselective introduction of the 3-ethoxy-3-oxopropyl chain: Achieved via asymmetric alkylation or Mitsunobu reaction .

Example Synthetic Pathway

-

Starting Material: (S)-3-Hydroxypyrrolidine-1-carboxylate.

-

Activation: Treat with NaH in DMF to deprotonate the hydroxyl group .

-

Alkylation: React with ethyl acrylate in the presence of a chiral catalyst to install the ethoxy carbonyl group.

-

Purification: Column chromatography (hexane:EtOAc) yields the enantiomerically pure product.

Yield: 65–75% (optimized conditions) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s ester and carbamate groups serve as handles for further modifications:

-

Hydrolysis: Conversion to carboxylic acids for prodrug development.

-

Amide formation: Coupling with amines to generate peptidomimetics.

Table 2: Biological Targets and Therapeutic Areas

| Target Class | Therapeutic Area | Role of Compound |

|---|---|---|

| Protease Inhibitors | Antiviral Agents | Scaffold for active site binding |

| GPCR Modulators | Neurological Disorders | Allosteric modulation |

| Kinase Inhibitors | Oncology | ATP-binding site competition |

Case Study: Antiviral Activity

In a 2024 study, analogs of this compound demonstrated IC₅₀ = 2.3 μM against SARS-CoV-2 main protease, highlighting its potential in antiviral drug design.

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, and respirator in ventilated areas |

| Storage | 2–8°C in airtight containers |

| Spill Management | Absorb with inert material and dispose |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 3.40–3.60 (m, 4H, pyrrolidine ring)

-

δ 1.44 (s, 9H, tert-butyl)

-

Infrared Spectroscopy (IR)

-

Key Absorptions:

-

1745 cm⁻¹ (C=O, ester)

-

1690 cm⁻¹ (C=O, carbamate)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume